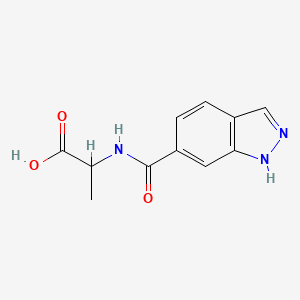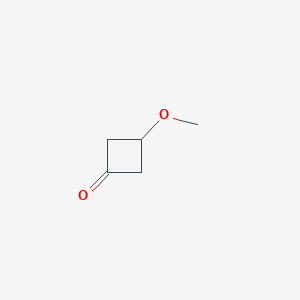
3-Methoxycyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxycyclobutan-1-one is a chemical compound with the molecular formula C5H8O2 . It has a molecular weight of 100.12 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is the same . The InChI code for this compound is 1S/C5H8O2/c1-7-5-2-4(6)3-5/h5H,2-3H2,1H3 . The key for the InChI code is LZKSSLYIICHJEO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . and 98% . The storage temperature is 4°C and it should be sealed in dry at 2-8°C .科学的研究の応用
Role in Plant Biology and Agricultural Sciences
Research into the effects of plant growth regulators, such as 1-Methylcyclopropene (1-MCP), highlights significant advancements in understanding ethylene's role in plant biology. 1-MCP, closely related in its structural and functional properties to compounds like 3-Methoxycyclobutan-1-one, has been shown to prevent ethylene effects across a variety of fruits, vegetables, and floriculture crops. Its application ranges from low concentrations for extended durations to higher concentrations for short-term effects, demonstrating versatility in agricultural and horticultural practices. Effective at various temperatures, 1-MCP treatment durations typically span 12/24 hours to achieve desired outcomes, including delayed ripening and extended shelf life of produce (Blankenship & Dole, 2003).
Environmental Monitoring and Water Quality
Investigations into the contamination of fresh water by natural and anthropogenic substances underscore the importance of monitoring water quality to safeguard environmental health. A comprehensive review of priority substances (PSs) and contaminants of emerging concern (CECs) mandated by the European Union for monitoring in surface water illustrates the global effort to understand and mitigate the impact of organic pollutants on water resources. Studies focused on identifying and quantifying PSs and CECs in different regions highlight the need for ongoing research to address the challenges posed by water pollution and to inform future regulatory decisions (Sousa et al., 2018).
Biosynthesis and Metabolism in Grape and Wine Production
The discovery, biosynthesis, and metabolism of 3-alkyl-2-methoxypyrazines (MPs) in grapes, including the effects of compounds like this compound, play a critical role in the wine industry. MPs impart distinctive herbaceous, green, and vegetal sensory attributes to wine, influencing consumer preferences and market trends. Understanding the biosynthetic pathways and metabolic processes involved in MP formation and degradation can aid in optimizing grape cultivation and wine production techniques to achieve desired flavor profiles (Lei et al., 2018).
Pharmacological and Industrial Importance of Cyclobutane-Containing Compounds
Cyclobutane-containing alkaloids, with a structural resemblance to this compound, have garnered attention for their antimicrobial, antibacterial, antitumor, and other biological activities. Research spanning terrestrial and marine species has identified over 60 bioactive compounds, underscoring the potential of cyclobutane-containing alkaloids as leads for drug discovery and development. This review emphasizes the need for further investigation into the origins, synthesis, and biological effects of these compounds to explore their full therapeutic and industrial potential (Sergeiko et al., 2008).
Safety and Hazards
The safety information for 3-Methoxycyclobutan-1-one includes several hazard statements: H226, H315, H319, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Relevant Papers I found a paper titled “3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents” which discusses the methylation of acetoin with dimethyl carbonate in a sustainable one-step process . The resulting product, 3-methoxybutan-2-one (MO), was successfully evaluated as a bio-based solvent .
特性
IUPAC Name |
3-methoxycyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-7-5-2-4(6)3-5/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKSSLYIICHJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
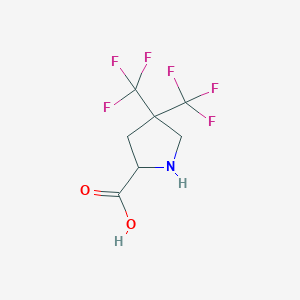
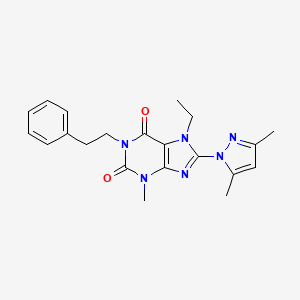

![1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941562.png)
![1-methyl-3-octyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941563.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2941567.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2941569.png)
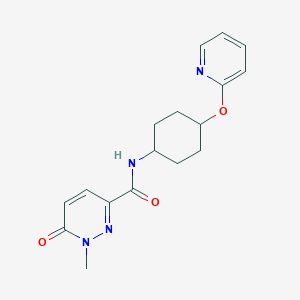
![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)

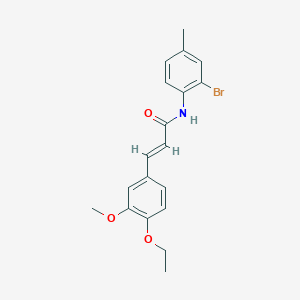
![N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2941577.png)
